2-[3-(Hexylsulfanyl)propyl]phenol
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Overview
Description
2-[3-(Hexylsulfanyl)propyl]phenol: is an organic compound with a phenolic structure. Its systematic name indicates that it consists of a phenol ring (phenyl group) attached to a propyl chain containing a hexylsulfanyl (hexylthio) substituent at the third carbon position. The phenolic group imparts unique properties to this compound, making it interesting for various applications.
Preparation Methods
Synthetic Routes::
Phenol Alkylation: The synthesis typically involves alkylation of phenol using a halogenated propyl precursor (e.g., 3-bromohexane). The reaction occurs under basic conditions (usually with sodium hydroxide or potassium hydroxide) to form the desired product.
Sulfide Formation: The hexylsulfanyl group is introduced by reacting the alkyl halide (3-bromohexane) with sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Hydroxylation: The final step involves hydroxylation of the propyl chain using a strong base (e.g., sodium hydroxide) to form the phenolic compound.
Industrial Production:: Industrial-scale production methods may involve variations of the above synthetic routes, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Substitution: The alkyl group can be substituted by various nucleophiles (e.g., halides, amines, etc.).
Reduction: Reduction of the carbonyl group (if present) can yield secondary alcohols.
Etherification: Phenolic compounds can react with alkyl halides to form ethers.
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) for alkylation and hydroxylation.
Halogenated Alkyl Precursors: e.g., 3-bromohexane.
Sulfur Sources: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).
Major Products:: The main product is 2-[3-(Hexylsulfanyl)propyl]phenol itself.
Scientific Research Applications
Antioxidant Properties: Phenolic compounds exhibit antioxidant activity, protecting against oxidative stress.
Biological Studies: Investigating its effects on cell signaling pathways, gene expression, and enzyme activity.
Medicinal Chemistry:
Mechanism of Action
The compound likely exerts its effects through interactions with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other phenolic compounds with alkyl substituents (e.g., alkylphenols, thioalkylphenols).
Uniqueness: The specific combination of a hexylsulfanyl group and a phenolic ring sets apart.
Properties
CAS No. |
135037-43-3 |
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Molecular Formula |
C15H24OS |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-(3-hexylsulfanylpropyl)phenol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-7-12-17-13-8-10-14-9-5-6-11-15(14)16/h5-6,9,11,16H,2-4,7-8,10,12-13H2,1H3 |
InChI Key |
WUHZRTHNXMKYFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCCC1=CC=CC=C1O |
Origin of Product |
United States |
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